molecular formula C9H7NO3S2 B3031628 8-Sulfanylquinoline-5-sulfonic acid CAS No. 5825-36-5

8-Sulfanylquinoline-5-sulfonic acid

Cat. No. B3031628
CAS RN: 5825-36-5
M. Wt: 241.3 g/mol
InChI Key: PQQNQBAMHUJCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Sulfanylquinoline-5-sulfonic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a sulfonic acid group and a sulfanyl group attached to the quinoline scaffold. This compound is structurally related to 8-hydroxyquinoline-5-sulfonic acid, which has been extensively studied for its ability to form complexes with various metals and its potential applications in analytical chemistry, polymer synthesis, and catalysis .

Synthesis Analysis

The synthesis of related compounds, such as 8-hydroxyquinoline-5-sulfonic acid derivatives, involves various methods. For instance, copolymer resins have been synthesized through the condensation of 8-hydroxyquinoline-5-sulfonic acid with thiourea and formaldehyde, using hydrochloric acid as a catalyst . Another method includes the copper-catalyzed C-H sulfonylation of 8-aminoquinoline scaffolds, which could potentially be adapted for the synthesis of this compound by using appropriate sulfonylation reagents .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline-5-sulfonic acid and its derivatives has been characterized using various spectroscopic techniques, including UV-visible, IR, 1H-NMR, and single-crystal X-ray diffraction studies . These studies have revealed details such as the tetrahedral geometry of boron atoms in complexes and the presence of charge-assisted hydrogen bonds in the crystalline state .

Chemical Reactions Analysis

8-Hydroxyquinoline-5-sulfonic acid forms anionic complexes with transition metals such as cobalt(II), zinc(II), cadmium(II), and lead(II), which show high affinity for anion-exchange resins . The compound has also been used to create zwitterionic monoboron complexes with luminescence properties, indicating potential for use in optical applications . Additionally, the compound's derivatives have been employed as catalysts in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline-5-sulfonic acid derivatives include their ion-exchange properties, which have been studied for various metal ions across a wide pH range . The luminescence properties of these compounds have been characterized, showing emission in the bluish-green region in solution and significant solvatofluorochromism . The stability of the anionic complexes formed with metals has been demonstrated, with quantitative recovery possible even after several days . The thermal stability and molecular weights of the synthesized copolymers and terpolymers have been determined using techniques like thermogravimetric analysis and conductometric titration .

Scientific Research Applications

Indicator in Titration

8-Hydroxyquinoline-5-sulfonic acid complexes are used as fluorescent indicators in titrations. The disappearance of fluorescence in these metal complexes upon titration with a nonfluorescing complexing agent helps in determining endpoints in complexometric and acid-base titrations (Bishop, 1963).

Analytical Method for Cation Mixtures

The fluorescence properties of 8-hydroxyquinoline-5-sulfonic acid complexes, particularly with transition elements, have been utilized in developing analytical methods for cation mixtures. This is especially applicable to small or very dilute samples (Bishop, 1963).

Thermal and Spectrophotometric Studies

8-Mercaptoquinoline-5-sulfonic acid and its sodium salt have been subject to thermal and spectrophotometric studies. These studies have focused on determining the best formula for weighing this organic reagent, exploring its thermal stability and water of crystallization (Sekido, Tanaka, & Masuda, 1973).

Optrode Material for Metal Ion Detection

8-Hydroxyquinoline-5-sulfonic-acid-doped silicate gel exhibits characteristics suitable for detecting transition metal ions. The material’s optical characteristics change upon metal complexation, making it useful for remote optically interrogated chemical sensors (Arbuthnot, Wang, & Knobbe, 1994).

Multivariate Curve Resolution in Spectrophotometry

8-Hydroxyquinoline-5-sulfonic acid is employed in educational settings to introduce students to chemometric treatments of evolving signals using multivariate curve resolution-alternating least squares (Rodríguez-Rodríguez, Amigo, Coello, & Maspoch, 2007).

High-performance Liquid Chromatography

This compound is used in high-performance liquid chromatography for the detection of metals like Al(III), Cu(II), Ga(III), and Fe(III) after complexation (Shijo, Saitoh, & Suzuki, 1989).

Ion-exchange Properties in Copolymer Resins

8-Hydroxyquinoline-5-sulfonic acid-based copolymer resins exhibit selective chelating ion-exchange properties for metals like Cu2+, Ni2+, Co2+, Pb2+, and Fe3+ (Mane, Wahane, & Gurnule, 2009).

Heterogeneous Solid Acid Nanocatalyst

Nano-zirconia-supported sulfonic acid, using 8-hydroxyquinoline-5-sulfonic acid, acts as an efficient and recyclable catalyst for various multicomponent reactions, highlighting its stability and operational simplicity (Amoozadeh et al., 2016).

pKa Determination Using Density Functional Theory

The acid dissociation constants (pKas) of 8-hydroxyquinoline-5-sulfonic acid have been computed using a computational protocol based on Density Functional Theory, assisting in the understanding of its chemical behavior in solutions (Bahers, Adamo, & Ciofini, 2009).

Safety and Hazards

The compound should be handled with care as it can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The combined antibacterial, antifungal, and in vitro antitumor activities of 8-Hydroxyquinoline-5-sulfonic acid render these novel materials promising candidates for wound dressing applications and for application in the local treatment of cervical tumors .

properties

IUPAC Name

8-sulfanylquinoline-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S2/c11-15(12,13)8-4-3-7(14)9-6(8)2-1-5-10-9/h1-5,14H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQNQBAMHUJCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973806
Record name 8-Sulfanylquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5825-36-5
Record name 5-Quinolinesulfonic acid, 8-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005825365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Sulfanylquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Sulfanylquinoline-5-sulfonic acid
Reactant of Route 2
8-Sulfanylquinoline-5-sulfonic acid
Reactant of Route 3
8-Sulfanylquinoline-5-sulfonic acid
Reactant of Route 4
8-Sulfanylquinoline-5-sulfonic acid
Reactant of Route 5
8-Sulfanylquinoline-5-sulfonic acid
Reactant of Route 6
8-Sulfanylquinoline-5-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.